

# CAS number and chemical properties of Cefotiam Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cefotiam Hydrochloride

Cat. No.: B1668865

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## Cefotiam Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Cefotiam Hydrochloride** is a second-generation cephalosporin antibiotic renowned for its broad-spectrum activity against a variety of bacterial pathogens. This technical guide provides an in-depth overview of its core chemical properties, CAS number, and established experimental protocols for its analysis. The information herein is intended to support research, development, and quality control activities involving this important active pharmaceutical ingredient.

### Chemical Properties and Identification

**Cefotiam Hydrochloride** is the hydrochloride salt of Cefotiam, a semi-synthetic beta-lactam antibiotic. The CAS Registry Number for **Cefotiam Hydrochloride** is 66309-69-1<sup>[1]</sup>.

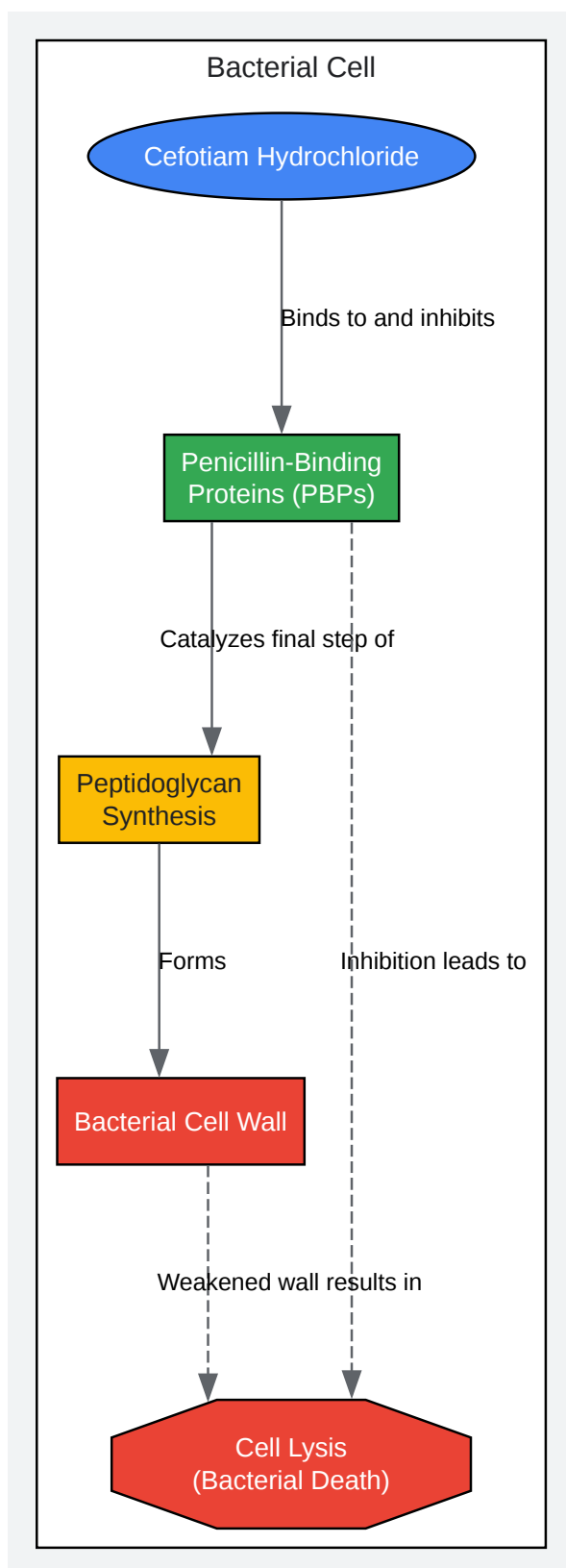
### Physicochemical Data

A summary of the key physicochemical properties of **Cefotiam Hydrochloride** is presented in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	66309-69-1	[1]
Molecular Formula	$C_{18}H_{23}N_9O_4S_3 \cdot 2HCl$	[1]
Molecular Weight	598.55 g/mol	[2][3]
Melting Point	>93°C (decomposition)	
Appearance	White to light yellowish-white crystalline powder	
Solubility		
in Water	≥32.45 mg/mL	[2]
in DMSO	≥6.1 mg/mL to ≥62.8 mg/mL	[2][3]
in Ethanol	Insoluble	[2]
pKa (Strongest Acidic)	2.8	[4]
pKa (Strongest Basic)	12.45	[4]

## Mechanism of Action

The bactericidal effect of **Cefotiam Hydrochloride** is achieved through the inhibition of bacterial cell wall synthesis. Like other beta-lactam antibiotics, it targets and acylates penicillin-binding proteins (PBPs), which are enzymes crucial for the final transpeptidation step in peptidoglycan synthesis. This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death[5][6][7][8]. Cefotiam has shown a high affinity for PBP 1a, 1b, and 3[8].



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Caption: Mechanism of action of **Cefotiam Hydrochloride**.

## Experimental Protocols

The following sections detail standardized methodologies for the analysis of **Cefotiam Hydrochloride**.

### Determination of Melting Point

This protocol is adapted from general pharmacopeial methods for melting point determination of pharmaceutical compounds[9].

Apparatus:

- Melting point apparatus with temperature control and a means for viewing the sample.
- Capillary tubes, sealed at one end.

Procedure:

- Sample Preparation: The **Cefotiam Hydrochloride** sample should be a fine, dry powder.
- Capillary Loading: Introduce the powdered sample into a capillary tube to a packed height of 2.5-3.5 mm.
- Measurement:
  - Place the loaded capillary into the heating block of the melting point apparatus.
  - Heat the block to a temperature approximately 5°C below the expected melting point.
  - Increase the temperature at a rate of  $1 \pm 0.5$  °C per minute.
  - Record the temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (clear point). This range is the melting point of the substance. For **Cefotiam Hydrochloride**, decomposition is observed at temperatures above 93°C.

### Determination of Solubility

This protocol provides a general method for determining the solubility of **Cefotiam Hydrochloride** in various solvents.

Materials:

- **Cefotiam Hydrochloride** powder.
- Selected solvents (e.g., purified water, DMSO, ethanol).
- Vials with closures.
- Shaker or magnetic stirrer.
- Analytical balance.
- Centrifuge.
- HPLC or UV-Vis spectrophotometer for quantification.

Procedure:

- Preparation of Saturated Solutions:
  - Add an excess amount of **Cefotiam Hydrochloride** to a known volume of the solvent in a vial.
  - Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
  - Centrifuge the vials to separate the undissolved solid from the solution.
- Quantification:
  - Carefully withdraw an aliquot of the clear supernatant.
  - Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

- Determine the concentration of **Cefotiam Hydrochloride** in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
- Calculation:
  - Calculate the solubility of **Cefotiam Hydrochloride** in the solvent, expressed in mg/mL or other appropriate units, taking into account the dilution factor. To enhance solubility, particularly in organic solvents, gentle heating and sonication may be employed.

## Assay for Purity by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the United States Pharmacopeia (USP) monograph for **Cefotiam Hydrochloride**[\[1\]](#).

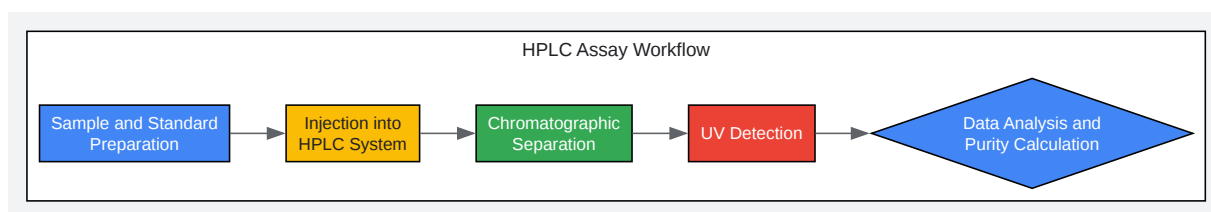
Chromatographic System:

- Column: A suitable C18 column.
- Mobile Phase: A filtered and degassed mixture of a buffered aqueous solution and acetonitrile. The USP monograph specifies a solution of 13.1 g of ammonium sulfate in 850 mL of water, adjusted to a pH of  $6.5 \pm 0.1$  with 2 N ammonium hydroxide, with the addition of 150 mL of acetonitrile[\[1\]](#).
- Detector: UV detector set at an appropriate wavelength for **Cefotiam Hydrochloride**.
- Flow Rate: A constant flow rate suitable for the column dimensions.

Procedure:

- Standard Preparation: Accurately weigh a quantity of USP **Cefotiam Hydrochloride** Reference Standard and dissolve it in the mobile phase to obtain a solution of known concentration.
- Sample Preparation: Accurately weigh a quantity of the **Cefotiam Hydrochloride** sample and dissolve it in the mobile phase to obtain a solution of a similar concentration to the standard preparation.

- Injection: Inject equal volumes of the standard and sample preparations into the chromatograph.
- Data Analysis: Record the chromatograms and measure the peak areas for Cefotiam. The purity of the sample is calculated by comparing the peak area of the sample to that of the standard.



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Caption: HPLC assay workflow for **Cefotiam Hydrochloride**.

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